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4-Diphenylmethoxypiperidine hydrochloride

Dopamine transporter DAT inhibitor screening SAR fragment-based drug discovery

Pharmaceutical QC laboratories performing USP/EP monograph-compliant ebastine batch release require certified reference standards for Impurity C identification and quantification. This compound is the exact pharmacopoeial standard (USP Ebastine Related Compound C; EP Impurity C). • Traceable to USP/EP monographs; only the hydrochloride salt satisfies identity criteria • Validated LOD benchmark: 0.5 ng/mL by LC-MS/MS for desalkylebastine in human plasma • Free piperidine NH enables derivatization (alkylation, acylation, sulfonylation) inaccessible from N-methylated analogs Supplied as ≥95% purity solid; for research and analytical use only.

Molecular Formula C18H22ClNO
Molecular Weight 303.8 g/mol
CAS No. 65214-86-0
Cat. No. B1438484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Diphenylmethoxypiperidine hydrochloride
CAS65214-86-0
Molecular FormulaC18H22ClNO
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESC1CNCCC1OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C18H21NO.ClH/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-17-11-13-19-14-12-17;/h1-10,17-19H,11-14H2;1H
InChIKeyHXROHDYGZFFVMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Diphenylmethoxypiperidine Hydrochloride: Product Profile


4-Diphenylmethoxypiperidine hydrochloride (CAS 65214-86-0) is a diphenylmethoxypiperidine derivative widely recognized as the N-desalkyl metabolite of the second-generation antihistamine ebastine (desalkylebastine) and as the non-methylated parent scaffold of the first-generation antihistamine diphenylpyraline [1]. It exists as the hydrochloride salt with a molecular formula of C₁₈H₂₂ClNO and a molecular weight of 303.83 g/mol . This compound is formally designated as Ebastine Related Compound C by the United States Pharmacopeia (USP) and as Ebastine EP Impurity C by the European Pharmacopoeia, serving as a certified reference standard for pharmaceutical impurity profiling . Unlike its N-methylated analog diphenylpyraline, which acts as a potent histamine H1 receptor antagonist (Ki ≈ 20 nM) and dopamine transporter (DAT) inhibitor (IC₅₀ = 420 nM), the unsubstituted piperidine nitrogen of this compound confers a fundamentally distinct pharmacological and physicochemical profile [2].

Identity Certified USP/EP impurity reference standard for ebastine quality control
Workflow DAT inhibitor SAR studies requiring an unsubstituted piperidine baseline fragment
Assay Context CYP3A4-selective metabolic endpoint probe for in vitro drug-drug interaction studies

4-Diphenylmethoxypiperidine: Why Substitution Fails


Substitution of 4-diphenylmethoxypiperidine hydrochloride with its closest structural analog, diphenylpyraline (4-diphenylmethoxy-1-methylpiperidine), introduces a critical N-methyl group that alters the compound's DAT inhibition potency by approximately 39-fold (diphenylpyraline IC₅₀ = 420 nM vs. desalkylebastine IC₅₀ = 16,500 nM in rat striatal synaptosomes) [1]. This single methyl substitution also converts a pharmacologically inactive ebastine metabolite into a centrally active H1 antagonist with measurable anticholinergic liability (muscarinic Ki ≈ 0.84–38 nM) [2]. Furthermore, benztropine—which shares the diphenylmethoxy motif but incorporates a tropane ring—exhibits 140-fold greater DAT affinity (IC₅₀ = 118 nM) . These quantitative differences have direct consequences for impurity quantification in ebastine formulations (where 4-diphenylmethoxypiperidine is the specified EP Impurity C), for DAT inhibitor screening panels where compound identity must be unambiguously established, and for any structure-activity relationship (SAR) study aiming to isolate the contribution of the free piperidine NH from N-substituted analogs.

N-Methyl analog (Diphenylpyraline)

Addition of a single methyl group shifts DAT inhibition potency by ~39-fold and introduces H1 antagonism, invalidating impurity quantification and SAR baseline.

Freebase form (CAS 58258-01-8)

Procurement of the freebase introduces a ~12% molecular weight error in gravimetric preparation and lacks USP/EP compendial recognition for regulatory testing.

Other Diphenylmethoxy Analogs

Benztropine or GBR 12909 cannot serve as a low-affinity DAT control; their binding profiles are 140- to 413-fold more potent, which may shift assay-response context.

4-Diphenylmethoxypiperidine: Quantitative Differentiation Evidence


DAT Inhibition: Low-Affinity Fragment Control

4-Diphenylmethoxypiperidine (desalkylebastine) inhibits the dopamine transporter (DAT) with an IC₅₀ of 16,500 nM (16.5 μM) in Wistar rat striatal synaptosomes using [³H]dopamine uptake assay, compared to diphenylpyraline (4-diphenylmethoxy-1-methylpiperidine) which inhibits DAT with an IC₅₀ of 420 nM in the same species and tissue preparation [1]. This represents a 39.3-fold reduction in DAT affinity conferred solely by the absence of the N-methyl substituent. As a class-level comparison, benztropine exhibits DAT IC₅₀ = 118 nM (140-fold more potent) , and GBR 12909 displays DAT Ki = 1 nM / IC₅₀ ≈ 40–51 nM (323- to 413-fold more potent) [2]. The target compound thus occupies a uniquely low-affinity niche within the diphenylmethoxypiperidine DAT ligand family, which is valuable as a negative control or as a fragment starting point where the free NH permits subsequent N-functionalization not possible with pre-methylated analogs.

DAT Inhibition
Cross-study comparable
IC₅₀ = 16,500 nM
Diphenylpyraline IC₅₀ = 420 nM (39.3-fold weaker); Benztropine IC₅₀ = 118 nM
Supports low-affinity fragment-control fit
Rat striatal synaptosomes; [³H]dopamine uptake assay
Dopamine transporter DAT inhibitor screening SAR fragment-based drug discovery Cocaine addiction pharmacotherapy

Pharmacological Inactivity vs. Carebastine

While carebastine, the carboxylic acid metabolite of ebastine, acts as a potent histamine H1 receptor antagonist with an IC₅₀ of 45–120 nM, desalkylebastine (4-diphenylmethoxypiperidine) is explicitly described as pharmacologically inactive in published pharmacokinetic studies [1]. In human liver microsome studies, ebastine N-dealkylation to desalkylebastine is mediated primarily by CYP3A4, with a Vmax ratio of approximately 3:1 for dealkylation versus hydroxylation [2]. In healthy subjects receiving a single 20 mg oral dose of ebastine, the LC-MS/MS limit of detection for desalkylebastine was 0.5 ng/mL, versus 0.2 ng/mL for carebastine, and in some pharmacokinetic interaction studies desalkylebastine was not detected in plasma at all [3]. This inactivity profile contrasts sharply with diphenylpyraline, which at 10 μM markedly inhibits dopamine uptake in mouse nucleus accumbens slices and produces a 20-fold increase in apparent Km for dopamine uptake [4].

Pharmacological Inactivity
Cross-study comparable
Desalkylebastine: Inactive
Carebastine: H1 IC₅₀ = 45–120 nM; Diphenylpyraline: H1 Ki ≈ 20 nM
Endorses correct inactive metabolite standard
LC-MS/MS LOD = 0.5 ng/mL in human plasma
Ebastine metabolism H1 receptor antagonism Pharmacokinetic metabolite profiling CYP3A4 drug metabolism

USP/EP Reference Standard: Ebastine Impurity C

4-Diphenylmethoxypiperidine hydrochloride is officially designated as Ebastine Related Compound C by the United States Pharmacopeia (USP Catalog No. 1231230, 15 mg) and as Ebastine EP Impurity C by the European Pharmacopoeia . This compendial designation is specific to the hydrochloride salt form (CAS 65214-86-0) and distinguishes it from the freebase form (CAS 58258-01-8). Unlike diphenylpyraline hydrochloride (CAS 132-18-3), which is not listed as an ebastine impurity in any pharmacopeia, 4-diphenylmethoxypiperidine hydrochloride is the only compound recognized by both USP and EP for the identification and quantification of the N-desalkyl impurity in ebastine drug substance and finished product [1]. Vendors supplying this compound as a reference standard provide full Certificate of Analysis (CoA) packages including HPLC purity (typically ≥95%), NMR, MS, and residual solvent data compliant with ICH Q3A/Q3B guidelines [2]. In contrast, generic 4-diphenylmethoxypiperidine hydrochloride sold for synthetic use (≥95% purity) may not meet the regulatory characterization requirements for impurity quantification in GMP environments.

Compendial Identity
Head-to-head
USP Related Compound C
Diphenylpyraline: Not listed in any ebastine monograph
Required for GMP impurity profiling
USP Cat. 1231230; EP Impurity C; CAS 65214-86-0
Pharmaceutical impurity profiling USP reference standard EP impurity C Ebastine quality control ANDA regulatory submission

Salt Form: Hydrochloride vs. Freebase Differentiation

4-Diphenylmethoxypiperidine is commercially available in two distinct forms: the hydrochloride salt (CAS 65214-86-0, MW 303.83 g/mol) and the freebase (CAS 58258-01-8, MW 267.37 g/mol) . The hydrochloride salt, with a melting point range of approximately 202–204°C, offers enhanced aqueous solubility and solid-state stability compared to the freebase, making it the preferred form for preparation of analytical standard solutions and for use as a synthetic intermediate in protic solvent systems . Commercial purity specifications differ between the two forms: the hydrochloride salt is typically offered at ≥95% purity, while the freebase form is available at 97–98% (HPLC) from select vendors [1]. Critically, the USP reference standard (Ebastine Related Compound C) is supplied exclusively as the hydrochloride salt, meaning that regulatory-compliant analytical methods require this specific salt form for accurate quantification . Procurement of the incorrect salt form would introduce a molecular weight error of approximately 12% in gravimetric preparations.

Salt Form Impact
Head-to-head
HCl vs. Freebase
MW difference: 36.46 g/mol (12.0%); mp 202–204°C (HCl)
Gravimetric error risk for analytical methods
Only HCl salt is USP compendial standard
Salt selection Aqueous solubility Chemical intermediate handling Pre-formulation Reference standard procurement

CYP3A4-Specific N-Dealkylation Probe

The formation of 4-diphenylmethoxypiperidine (desalkylebastine) from ebastine is mediated exclusively by CYP3A4 among 12 cDNA-expressed human CYP isoforms tested; anti-CYP3A antibodies reduced the dealkylation rate by >95% in human liver microsomes [1]. In contrast, ebastine hydroxylation to hydroxyebastine (which leads to the active metabolite carebastine) is mediated mainly by CYP2J2 and unidentified enzymes other than CYP3A [1]. This clean metabolic bifurcation means that 4-diphenylmethoxypiperidine formation can serve as a highly selective probe for CYP3A4 activity, unlike diphenylpyraline which is not a recognized metabolite of any approved drug and lacks equivalent CYP phenotyping data [2]. In recombinant CYP3A4 systems, the ratio of desalkylebastine to hydroxyebastine formation was 12:1, compared to a 3:1 ratio in human liver microsomes, quantitatively demonstrating the contribution of non-CYP3A enzymes to the hydroxylation pathway [3]. The intrinsic clearance (CLint) for conversion of carebastine to desalkylebastine was measured at 0.44 μL/min/pmol P450 [4].

CYP3A4 Probe
Class-level inference
>95% CYP3A4-dependent formation
Dealkylation:hydroxylation ratio = 12:1 in recombinant CYP3A4
Selective metabolic endpoint probe context
Anti-CYP3A antibody inhibition in human liver microsomes
CYP3A4 phenotyping Drug-drug interaction P450 reaction phenotyping Ebastine metabolic pathway In vitro metabolism

Calcium Channel Blockade vs. Nifedipine

Molecular docking and functional studies of 4-diphenylmethoxy-1-methylpiperidine derivatives (structurally related to the target compound) against the CaV1.1 calcium channel revealed that these compounds bind to a site adjacent to, but distinct from, the dihydropyridine binding pocket occupied by nifedipine [1]. In functional ex vivo studies using mouse mesenteric arteries, diphenylmethoxypiperidine derivatives were less than 50% as effective as nifedipine in blocking L-type calcium channel (LTCC)-mediated contractions [2]. Docking scores of -8.2 to -8.4 kcal/mol were reported for the diphenylmethoxypiperidine series at their preferred binding site, but these values are not directly comparable to nifedipine's docking score at a different binding pocket [3]. While all tested diphenylmethoxypiperidine compounds inhibited KCl-induced and noradrenaline-dependent contractions in mesenteric arteries ex vivo, their vascular effects are attributed to a combined mechanism involving DAT inhibition and partial calcium channel blockade, rather than the pure, high-potency LTCC blockade achieved by dihydropyridines [4].

Ca²⁺ Channel Blockade
Class-level inference
Binds to a site adjacent to the dihydropyridine pocket
Hybrid DAT/Ca²⁺ channel scaffold context
Mouse mesenteric artery ex vivo assays
L-type calcium channel Vascular smooth muscle contraction Cav1.1 Nifedipine comparator Antihistamine cardiovascular effects

4-Diphenylmethoxypiperidine: Optimal Procurement Scenarios


Ebastine Impurity C Quantification for GMP QC

Pharmaceutical QC laboratories performing USP/EP monograph-compliant ebastine batch release testing must use 4-diphenylmethoxypiperidine hydrochloride (CAS 65214-86-0) as the certified reference standard for Impurity C identification and quantification. The compound's USP compendial designation (Catalog No. 1231230) ensures traceability, and only the hydrochloride salt form—not the freebase or diphenylpyraline—satisfies monograph identity criteria . This scenario is supported by the quantitative LOD data (0.5 ng/mL by LC-MS/MS) established for desalkylebastine in human plasma, which provides a validated sensitivity benchmark for analytical method development [1].

DAT Inhibitor SAR: Piperidine Fragment Control

Medicinal chemistry programs investigating SAR around the dopamine transporter can employ 4-diphenylmethoxypiperidine hydrochloride as a low-affinity fragment starting point (DAT IC₅₀ = 16,500 nM). Its 39-fold weaker DAT inhibition relative to the N-methylated analog diphenylpyraline (IC₅₀ = 420 nM) provides a clear quantitative window for assessing the functional impact of N-substitution . The free piperidine NH permits subsequent derivatization (alkylation, acylation, sulfonylation) that is chemically inaccessible from pre-methylated analogs, enabling exploration of chemical space that diphenylpyraline cannot access [1].

CYP3A4 Reaction Phenotyping: Selective Endpoint Probe

In vitro drug metabolism laboratories can use ebastine as a probe substrate and quantify 4-diphenylmethoxypiperidine formation as a highly selective endpoint for CYP3A4 activity. The >95% inhibition of desalkylebastine formation by anti-CYP3A antibodies, coupled with the 12:1 dealkylation-to-hydroxylation ratio in recombinant CYP3A4 systems, provides a clean signal that is not confounded by CYP2J2 or other isoforms . This specificity is not achievable with diphenylpyraline, which lacks CYP phenotyping characterization, or with hydroxyebastine/carebastine endpoints that involve multiple CYP enzymes [1].

Vascular Research: DAT vs. Ca²⁺ Channel Effects

Researchers investigating the intersection of dopamine transporter inhibition and vascular calcium signaling can use 4-diphenylmethoxypiperidine-derived compounds to probe a pharmacologically hybrid mechanism. The diphenylmethoxypiperidine scaffold exhibits combined DAT inhibition and partial LTCC blockade (<50% of nifedipine efficacy) , providing a tool compound class that is mechanistically distinct from pure DAT inhibitors (e.g., GBR 12909) and pure dihydropyridine calcium channel blockers (e.g., nifedipine) [1]. This dual activity profile is relevant for studying cocaine cardiotoxicity, where both dopaminergic and vascular mechanisms contribute .

Application
Selection Property
Validation Focus
Ebastine Impurity C Quantification
USP/EP compendial designation
Monograph identity criteria review
DAT Inhibitor SAR Studies
Low-affinity fragment baseline
N-substitution functional impact review
CYP3A4 Reaction Phenotyping
Isoform-selective metabolic endpoint
Antibody inhibition and recombinant enzyme context
Vascular Calcium Signaling Research
Combined DAT/LTCC modulatory scaffold
Binding site and functional efficacy review

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